molecular formula C10H10ClF3N2O2 B2802435 N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 937601-75-7

N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B2802435
CAS No.: 937601-75-7
M. Wt: 282.65
InChI Key: INDNESARYZABGU-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea is a chemical compound of interest in medicinal chemistry and cancer research. It belongs to the class of N-phenyl-N′-(2-chloroethyl)ureas (CEUs), which are recognized as potent antiproliferative agents active across a panel of tumor cell lines . These compounds are monoalkylating agents that have been shown to covalently bind to various protein targets, such as βII-tubulin, thioredoxin-1, and prohibitin-1, leading to the arrest of cell cycle progression . While the exact mechanism of action for this specific analog is under investigation, related CEU derivatives have demonstrated the ability to block the cell cycle in S-phase and induce DNA double-strand breaks, as indicated by histone H2AX phosphorylation . Structural analogs of this compound have been evaluated for their cytotoxic activity against several human cancer cell lines, including HT-29 colon carcinoma, M21 skin melanoma, and MCF-7 breast carcinoma . This product is intended for research purposes to further explore its potential biological activities and mechanism of action. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloroethyl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O2/c11-5-6-15-9(17)16-7-1-3-8(4-2-7)18-10(12,13)14/h1-4H,5-6H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDNESARYZABGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCCl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-chloroethylamine with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions can produce a variety of substituted ureas.

Scientific Research Applications

Antitumor Activity

N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea has been investigated for its potential as an antitumor agent. The chloroethyl component suggests that it may act as an alkylating agent, disrupting DNA replication in cancer cells. Preliminary studies indicate that similar compounds can inhibit cell growth in various tumor cell lines by inducing cell cycle arrest at the G2/M phase, which is critical for effective cancer treatment .

Protein Kinase Inhibition

The compound may also have applications in inhibiting protein kinases, enzymes that play a crucial role in cell signaling and proliferation. Aberrant kinase activity is implicated in numerous cancers and inflammatory diseases, making inhibitors valuable therapeutic agents .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Urea Linkage : Reacting an appropriate amine with a chloroethyl isocyanate.
  • Introduction of the Trifluoromethoxy Group : This can be achieved through nucleophilic substitution reactions using trifluoromethoxide reagents.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into potential applications:

  • A study indicated that N-phenyl-N'-(2-chloroethyl)urea derivatives showed significant growth inhibition in human tumor cell lines, emphasizing the importance of structural modifications for enhancing efficacy .
  • Another investigation highlighted the role of urea derivatives as protein kinase inhibitors, suggesting their potential in treating proliferative disorders linked to aberrant kinase activity .

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Urea Derivatives
Compound Name Substituents Key Properties Biological Activity Reference
N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea 2-Chloroethyl, 4-(trifluoromethoxy)phenyl High electronegativity due to -OCF₃; moderate steric bulk Presumed antimicrotubule activity (analogous to CEUs)
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (CAS 13908-50-4) 2-Chloroethyl, 4-(methylthio)phenyl -SCH₃ group (less electronegative than -OCF₃) Used in proteomics research; biochemical tool
4-tert-Butyl-CEU (4-tBCEU) 2-Chloroethyl, 4-tert-butylphenyl Bulky tert-butyl group enhances lipophilicity Cytotoxic (IC50 = 11.6 µM in CHO cells); β-tubulin alkylation at Cys239
Fluometuron N,N-dimethyl, 3-(trifluoromethyl)phenyl Trifluoromethyl group; no chloroethyl moiety Herbicide (inhibits photosynthesis)
SarCNU Nitrosourea with chloroethyl and carboxamidomethylene groups Nitrosourea backbone; DNA alkylation Chemotherapeutic agent (DNA crosslinking)

Mechanistic Insights

  • Microtubule Disruption : CEUs like 4-tBCEU alkylate β-tubulin at Cys239 near the colchicine-binding site, leading to microtubule depolymerization and G2/M cell cycle arrest . The trifluoromethoxy group in the target compound may enhance binding affinity compared to methylthio or tert-butyl analogs due to stronger electron withdrawal.
  • Resistance Profiles : CHO cells expressing mutated βIII-tubulin (lacking Cys239) are resistant to CEUs, confirming the critical role of this residue .
  • DNA vs. Tubulin Targeting : Unlike nitrosoureas (e.g., SarCNU), which alkylate DNA, CEUs specifically target tubulin, reducing off-target toxicity .

Pharmacological Potential

  • Selectivity : The trifluoromethoxy group may improve selectivity over herbicides (e.g., fluometuron) by directing activity toward cytoskeletal targets rather than plant-specific pathways .

Biological Activity

N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C₁₀H₁₀ClF₃N₂O₂, with a molecular weight of 282.65 g/mol. It features a chloroethyl group that is known for its reactivity, particularly in alkylating agents used in chemotherapy, and a trifluoromethoxy-substituted phenyl moiety that enhances its lipophilicity and biological interactions.

Property Details
Molecular Formula C₁₀H₁₀ClF₃N₂O₂
Molecular Weight 282.65 g/mol
Melting Point 121-123 °C
CAS Number 937601-75-7

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes. The chloroethyl group facilitates alkylation, while the trifluoromethoxy group enhances membrane permeability, allowing for better intracellular access.

Antitumoral Activity

Research has highlighted the compound's potential as an antitumoral agent. A study exploring similar compounds demonstrated that derivatives like N-(4-iodophenyl)-N′-(2-chloroethyl)urea exhibited significant tumor growth inhibition (TGI) in murine models. This effect was associated with the compound's ability to disrupt microtubule dynamics by binding to β-tubulin at the colchicine-binding site, leading to cell cycle arrest in the G2/M phase .

Case Study: Efficacy in Murine Models

In a notable study involving CT-26 murine colon carcinoma cells, N-(4-iodophenyl)-N′-(2-chloroethyl)urea was administered intraperitoneally. The results indicated:

  • Significant Tumor Growth Inhibition: The compound effectively reduced tumor size compared to control groups.
  • Cell Cycle Modulation: Treated cells showed an increase in G2 tetraploid cells, indicating a disruption in normal cell division.
  • Biodistribution: The compound accumulated in colon tissue, suggesting targeted delivery to tumor sites .

Antimicrobial Properties

Preliminary investigations have also suggested potential antimicrobial activity for this compound. Its structural components may confer properties suitable for developing new antifungal and antibacterial agents. However, further studies are required to elucidate these effects comprehensively.

Toxicological Profile

Toxicity assessments have been conducted to understand the safety profile of this compound. In repeated dose toxicity studies on rodents, various concentrations were tested to evaluate adverse effects:

Dose (mg/kg/day) Observed Effects
0No adverse effects
10Mild effects noted
30Moderate toxicity observed
100Significant toxicity; weight loss

These studies indicate that while the compound has promising therapeutic potential, careful consideration of dosing is essential to mitigate toxicity risks .

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